5-(4-bromophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
Description
5-(4-BROMOPHENYL)-1,3,6-TRIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a heterocyclic compound that features a pyrrolopyrimidine core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
Molecular Formula |
C15H14BrN3O2 |
|---|---|
Molecular Weight |
348.19 g/mol |
IUPAC Name |
5-(4-bromophenyl)-1,3,6-trimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H14BrN3O2/c1-17-8-11-12(14(20)19(3)15(21)18(11)2)13(17)9-4-6-10(16)7-5-9/h4-8H,1-3H3 |
InChI Key |
FBBGGOBVUNEALG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=C1C3=CC=C(C=C3)Br)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-1,3,6-TRIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step reactions. One common method includes the formation of a chalcone derivative through Claisen–Schmidt condensation, followed by Michael addition with 1,3-dimethylbarbituric acid . The reaction conditions often involve the use of catalysts such as triethylamine and solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis processes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-BROMOPHENYL)-1,3,6-TRIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the aromatic ring, while oxidation and reduction can modify the functional groups on the pyrrolopyrimidine core.
Scientific Research Applications
5-(4-BROMOPHENYL)-1,3,6-TRIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-(4-BROMOPHENYL)-1,3,6-TRIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 7-AMINO-5-(4-BROMOPHENYL)-2,4-DIOXO-2,3,4,5-TETRAHYDRO-1H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE
- 8-(4-BROMOPHENYL)-6-(4-FLUOROPHENYL)-3-PHENYL-PYRIDO TRIAZOLO
Uniqueness
5-(4-BROMOPHENYL)-1,3,6-TRIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is unique due to its specific structural features, such as the trimethyl substitution on the pyrrolopyrimidine core and the presence of a bromophenyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
